molecular formula C9H9NO2 B1378290 [5-(Furan-2-yl)furan-2-yl]methanamine CAS No. 1421603-73-7

[5-(Furan-2-yl)furan-2-yl]methanamine

Cat. No.: B1378290
CAS No.: 1421603-73-7
M. Wt: 163.17 g/mol
InChI Key: MORCKEYIAFEMQQ-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)furan-2-yl]methanamine is a bicyclic furan derivative with a methanamine group attached to the 2-position of a 5-furan-substituted furan ring. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to undergo diverse functionalization at the amine group or the furan rings. Its structural uniqueness allows for interactions with biological targets such as enzymes and receptors, making it a focal point in drug discovery .

Properties

IUPAC Name

[5-(furan-2-yl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORCKEYIAFEMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method includes the use of [2,2’-bifuran]-5-carbaldehyde, which undergoes reductive amination with ammonia or primary amines under catalytic hydrogenation conditions . The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The oxidation of [5-(Furan-2-yl)furan-2-yl]methanamine primarily targets the furan rings and the amine group. Key pathways include:

Ring Oxidation

Furan rings are susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 80°C, 4 h5-(Furan-2-yl)furan-2-carboxylic acid72%
CrO₃ in H₂OReflux, 6 hHydroxylated furan derivatives65%

Amine Oxidation

The primary amine group can be oxidized to nitro or imine intermediates using hydrogen peroxide or oxygen radicals.

Reduction Reactions

Reductive transformations focus on saturating the furan rings or modifying the amine moiety.

Furan Ring Hydrogenation

Catalytic hydrogenation converts furan rings to tetrahydrofuran derivatives, enhancing stability:

Catalyst H₂ Pressure Temperature Product Selectivity Reference
Pd/C (5 wt%)10 MPa100°C, 2 h2,5-Bis(aminomethyl)tetrahydrofuran89%
Raney Ni5 MPa80°C, 3 hPartially saturated furan intermediates76%

Amine Reduction

Lithium aluminum hydride (LiAlH₄) reduces secondary amides to amines, though this is less common due to the compound’s primary amine structure .

Substitution Reactions

The amine group and furan C–H bonds participate in nucleophilic and electrophilic substitutions.

Nucleophilic Substitution

The amine group reacts with acyl chlorides or sulfonyl chlorides:

Reagent Conditions Product Application Reference
Benzoyl chlorideDCM, RT, 12 hN-Benzoyl-[5-(furan-2-yl)furan-2-yl]methanaminePharmaceutical intermediates
Tosyl chloridePyridine, 0°C, 2 hTosyl-protected amineProtecting group strategies

Electrophilic Aromatic Substitution

Furan rings undergo bromination or nitration at the α-position:

Reagent Conditions Product Regioselectivity Reference
Br₂ (1 equiv)AcOH, 50°C, 1 h5-(5-Bromofuran-2-yl)furan-2-ylmethanamine>95% α-substitution
HNO₃/H₂SO₄0°C, 30 minNitro-furan derivatives80% para-substitution

Cross-Coupling Reactions

The compound’s furan rings enable catalytic cross-coupling, facilitating structural diversification.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

Catalyst Base Product Yield Reference
Pd(PPh₃)₄K₂CO₃, 80°C5-(Aryl)furan-2-ylmethanamine derivatives85–92%
Pd(OAc)₂/XPhosCsF, 100°CHeterobiaryl methanamines78%

Ullmann Coupling

Copper-mediated coupling with aryl halides forms biaryl structures:

Conditions Product Yield Reference
CuI, 1,10-phenanthroline, 120°C5,5'-Bifurylmethanamine68%

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or ureas:

Reagent Conditions Product Application Reference
TriphosgeneDCM, RT, 6 hUrea-linked bifuran derivativesSIRT2 inhibitors
BenzaldehydeEtOH, reflux, 4 hN-Benzylidene-[5-(furan-2-yl)furan-2-yl]methanamineSchiff base ligands

Stability and Side Reactions

  • Acid Sensitivity : Protonation of the amine group increases furan ring susceptibility to hydrolysis.

  • Thermal Decomposition : Degrades above 200°C, forming pyrrole derivatives via cyclization .

Scientific Research Applications

[5-(Furan-2-yl)furan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The core structure of [5-(Furan-2-yl)furan-2-yl]methanamine has been modified to explore pharmacological and physicochemical properties. Key analogues include:

Compound Name Substituents/Modifications Key Features
[5-(4-Chlorophenyl)furan-2-yl]methanamine Phenyl group at C5 with Cl at para position Enhanced lipophilicity; used in enzyme inhibition studies
[5-(4-Bromophenyl)furan-2-yl]methanamine Br substituent at phenyl para position Increased molecular weight; potential for halogen bonding interactions
[5-(Trifluoromethyl)furan-2-yl]methanamine CF3 group at C5 of furan Electron-withdrawing effect; improved metabolic stability
[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine Morpholine moiety at C5 Enhanced solubility; explored in CNS-targeting agents

Notable Trends:

  • Morpholine derivatives improve aqueous solubility, critical for bioavailability in CNS applications .
Suzuki Cross-Coupling

Used for aryl-substituted derivatives (e.g., phenyl, bromophenyl):

  • Example : [5-(4-Bromophenyl)furan-2-yl]methanamine is synthesized via coupling of 4-bromoiodobenzene with a boronic acid-functionalized furan intermediate, followed by deprotection .
  • Yields : 54–95% depending on reaction conditions .
Condensation/Hydrolysis

Applied for amide/ester derivatives:

  • Example : Hydrolysis of esters (e.g., compound 47 to 52) yields carboxylic acid derivatives with high purity (90–97%) and defined melting points (183–230°C) .
Reductive Amination

Used for morpholine and thiazole derivatives:

  • Example : NaBH3CN-mediated reduction forms stable amine linkages with heterocyclic moieties .

Critical Observations :

  • Carboxylic acid substituents outperform esters due to stronger hydrogen bonding with SIRT2 .
  • Substituent position (para vs. meta) on the phenyl ring significantly impacts inhibitory potency .

Physicochemical Properties

Compound Melting Point (°C) Purity (%) LogP (Predicted)
[5-(4-Chlorophenyl)furan-2-yl]methanamine 183–186 97.0 2.8
[5-(Morpholinomethyl)furan-2-yl]methanamine N/A N/A 1.15
Compound 49 183–186 97.0 3.2
Compound 51 190–191 90 2.5

Key Insights :

  • Higher purity (>97%) correlates with sharp melting points, indicating crystalline stability .
  • Morpholine derivatives exhibit lower LogP, favoring solubility in polar solvents .

Biological Activity

[5-(Furan-2-yl)furan-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₉N O₂, featuring two furan rings linked by a methanamine group. The presence of these furan rings contributes to the compound's unique electronic properties, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors. This interaction can modulate various cellular processes, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Alteration of Cellular Signaling : It can affect signaling pathways that regulate cell growth and proliferation.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or specific metabolic enzymes, leading to inhibition of growth.

Anticancer Activity

Research highlights the potential anticancer effects of this compound. Studies have shown that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with furan moieties have demonstrated promising results in inhibiting the growth of human cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made regarding structural modifications:

ModificationEffect on Activity
Substitution on furan ringsAlters binding affinity and potency
Variation in alkyl groupsSmall alkyl groups enhance activity; larger groups decrease it
Presence of electron-withdrawing groupsCan increase potency against specific targets

Case Studies and Research Findings

  • Anticancer Studies :
    A study focusing on benzo[b]furan derivatives reported that compounds with similar furan structures exhibited exceptional antiproliferative activity against various cancer cell lines, outperforming standard treatments like Combretastatin-A4 . This indicates that this compound may possess similar or enhanced anticancer properties.
  • Mechanistic Insights :
    Investigations into the mechanism of action revealed that this compound interacts with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in cancer cells. Molecular docking studies indicated favorable binding interactions at critical sites within the tubulin structure.
  • Antimicrobial Activity :
    In a comparative study, compounds structurally related to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Q & A

Q. Example NMR Data :

  • 4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline : δ 7.25 (d, 2H, Ar-H), δ 3.65 (s, 2H, CH₂-N) .

What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in antimalarial research?

Advanced Research Focus
SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation, methyl groups) and testing against Plasmodium strains. For example:

  • Biological Assays : In vitro antiplasmodial activity (IC₅₀ values) against P. falciparum using SYBR Green I fluorescence .
  • Molecular Docking : Computational modeling to assess binding affinity to Plasmodium dihydroorotate dehydrogenase (DHODH) .

Key Finding : Derivatives with 4-bromo-2-chlorophenyl substitutions exhibit enhanced antimalarial activity (IC₅₀ < 1 µM) due to improved hydrophobic interactions with DHODH .

How can researchers optimize reaction conditions to improve the yield of this compound derivatives in cross-coupling reactions?

Advanced Research Focus
Optimization strategies include:

  • Catalyst Screening : Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling (higher yields with Pd(PPh₃)₂Cl₂) .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve boronic acid coupling efficiency .
  • Temperature Control : Microwave-assisted heating (140°C) reduces side reactions vs. conventional heating .

Q. Case Study :

  • tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate : Yield increased from 70% to 89% using microwave conditions .

What are the challenges in analyzing contradictory data from different synthetic protocols for this compound?

Advanced Research Focus
Contradictions arise from varying reaction scales, purification methods, or analytical thresholds. For example:

  • Yield Discrepancies : Reductive amination in reports 97% yield, while reports 11.1% for a similar step due to differences in workup (e.g., HCl precipitation vs. solvent extraction) .
  • Purity Metrics : Discrepancies in HPLC thresholds (95% vs. 99%) may reflect column selectivity or detector sensitivity .

Resolution : Standardize protocols using validated reference materials (e.g., NIST-certified solvents) and inter-laboratory reproducibility tests .

How is the cytotoxicity of this compound derivatives evaluated in preclinical studies?

Advanced Research Focus
Cytotoxicity is assessed via:

  • MTT Assay : Measures mitochondrial activity in mammalian cell lines (e.g., HEK293, HepG2) after 24–48 hours of exposure .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .

Data Interpretation : EC₅₀ values > 100 µM suggest low toxicity, enabling further therapeutic development .

What advanced spectroscopic techniques are used to resolve stereochemical ambiguities in furan-containing methanamine derivatives?

Q. Advanced Research Focus

  • NOESY/ROESY NMR : Identifies spatial proximity of substituents (e.g., axial vs. equatorial methyl groups) .
  • X-ray Crystallography : Resolves absolute configuration, as seen in 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives .

Example : X-ray analysis of {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol confirmed trans-configuration of the vinyl group .

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